Fencamine hydrochloride
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Overview
Description
Fencamine hydrochloride is a psychostimulant drug of the amphetamine class. It is closely related to fenethylline and is known for its stimulant properties. This compound has been used in various medical applications, particularly for its effects on the central nervous system.
Preparation Methods
Fencamine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction between cyclopentadiene and β-nitrostyrene (1-nitro-2-phenyl-ethene). The resulting norcamphene derivative undergoes reduction of the C=C double bond and the nitro group to yield the saturated norcamphane derivative . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Fencamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in the precursor can be reduced to form the amine derivative.
Substitution: this compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fencamine hydrochloride has been studied extensively for its applications in various fields:
Chemistry: It is used as a model compound in studies involving psychostimulant drugs and their chemical properties.
Industry: Its stimulant properties have led to its use in various industrial applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
Fencamine hydrochloride acts as an indirect dopamine agonist. It releases dopamine by a mechanism similar to that of amphetamines but is ten times less potent than dexamphetamine at producing this effect . The main mechanism of action involves the inhibition of dopamine reuptake, increasing the amount of dopamine in the synapse . Unlike amphetamines, this compound does not inhibit the action of monoamine oxidase enzymes, making it somewhat safer .
Comparison with Similar Compounds
Fencamine hydrochloride is similar to other psychostimulant drugs like fenethylline and dexamphetamine. it is unique in its mechanism of action and safety profile. Unlike dexamphetamine, this compound does not inhibit monoamine oxidase enzymes, reducing the risk of certain side effects . Other similar compounds include:
Fenethylline: Another psychostimulant with similar properties.
Dexamphetamine: A more potent stimulant with a different safety profile.
Nomifensine: A pure uptake inhibitor with a similar in vitro profile to this compound.
This compound’s unique properties make it a valuable compound for research and medical applications.
Properties
CAS No. |
63918-50-3 |
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Molecular Formula |
C20H29ClN6O2 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H28N6O2.ClH/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4;/h6-10,14H,11-13H2,1-5H3,(H,21,22);1H |
InChI Key |
ZJEWHDIQXPOUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl |
Origin of Product |
United States |
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